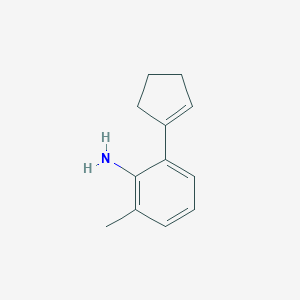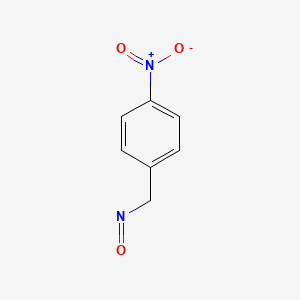
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is a chemical compound with a unique structure that includes a perimidine core substituted with isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate typically involves the reaction of N,N-diisopropyl-1,3-propanediamine with formic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: N,N-diisopropyl-1,3-propanediamine and formic acid.
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the perimidine core or the isopropyl groups.
Substitution: Substitution reactions can occur at the nitrogen atoms or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine derivatives with different functional groups, while reduction can lead to more saturated compounds.
Scientific Research Applications
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropylhexahydropyrimidine: A similar compound with a hexahydro structure.
1,3-Diisopropyl-2-thiourea: Another related compound with a thiourea group.
Uniqueness
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is unique due to its specific substitution pattern and the presence of the formate group. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
627092-27-7 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)-1,2-dihydroperimidin-1-ium;formate |
InChI |
InChI=1S/C17H22N2.CH2O2/c1-12(2)18-11-19(13(3)4)16-10-6-8-14-7-5-9-15(18)17(14)16;2-1-3/h5-10,12-13H,11H2,1-4H3;1H,(H,2,3) |
InChI Key |
VTBKPFHWNWEILB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+]1CN(C2=CC=CC3=C2C1=CC=C3)C(C)C.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)


![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)



![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
